2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid
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Overview
Description
2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts and specific reaction conditions . One common method involves the use of aqueous hydrogen peroxide (H₂O₂), ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania–alumina mixed oxide (MTAMO) as the catalyst at 50°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Condensation: As mentioned in the preparation methods, condensation reactions are crucial for the synthesis of benzoxazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Medicine: Due to its anticancer properties, it is investigated for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes . In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through various signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid include other benzoxazole derivatives, such as:
2-(2-Hydroxyphenyl)benzoxazole: Known for its fluorescence properties and used in optical applications.
2-(2-Methylbenzoxazol-5-yl)acetic acid: Exhibits similar antimicrobial and anticancer activities.
2-(2-Benzoxazolyl)phenol: Used in the development of new materials and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-7(16)14-11(13(17)18)6-9-3-4-12-10(5-9)15-8(2)19-12/h3-5,11H,6H2,1-2H3,(H,14,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXHJAFMJDGXHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)CC(C(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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